GR Binding Affinity: 1245526-82-2 Demonstrates Higher Potency than Classical Steroids and Many SEGRAs
In a competitive fluorescence polarization binding assay using recombinant human GR, 1245526-82-2 exhibits an IC50 of 2.1 nM . This represents a binding affinity that is 2.7-fold higher than that of the clinical steroid dexamethasone (IC50 = 5.58 nM) [1], 3.6-fold higher than prednisolone (IC50 = 7.7 nM) , and nearly 10-fold higher than the well-studied selective GR agonist ZK 216348 (IC50 = 20.3 nM) .
| Evidence Dimension | Binding affinity (IC50) for human glucocorticoid receptor (GR) |
|---|---|
| Target Compound Data | IC50 = 2.1 nM |
| Comparator Or Baseline | Dexamethasone (IC50 = 5.58 nM); Prednisolone (IC50 = 7.7 nM); ZK 216348 (IC50 = 20.3 nM) |
| Quantified Difference | ~2.7-fold more potent than dexamethasone; ~3.6-fold more potent than prednisolone; ~9.7-fold more potent than ZK 216348 |
| Conditions | Recombinant human GR in a competitive fluorescence polarization binding assay |
Why This Matters
This significantly higher binding potency allows for the use of lower concentrations in experimental systems, reducing the risk of off-target effects and solvent-mediated artifacts, a key procurement consideration for cell-based and in vivo studies.
- [1] Li, S., Wang, J., et al. (2024). Comparison of the Glucocorticoid Receptor Binding and Agonist Activities of Typical Glucocorticoids: Insights into Their Endocrine Disrupting Effects. Chemistry & Biodiversity, 21(2), e202301525. View Source
